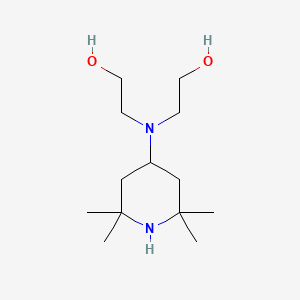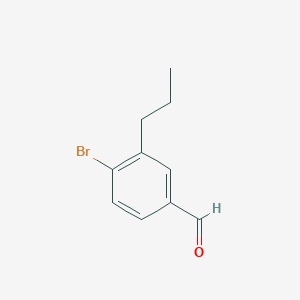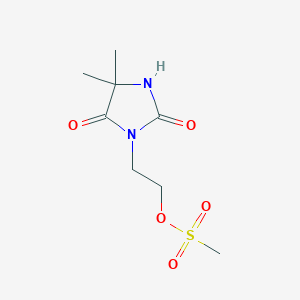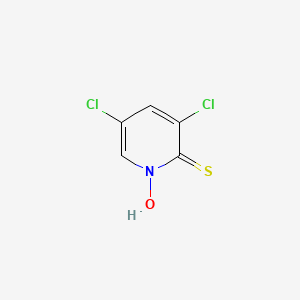
N,N-Bis-(2-hydroxyethyl)-triacetonediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis-(2-hydroxyethyl)-triacetonediamine is an organic compound known for its versatile applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of two hydroxyethyl groups attached to a triacetonediamine backbone, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis-(2-hydroxyethyl)-triacetonediamine typically involves the reaction of triacetonediamine with ethylene oxide or ethylene glycol under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as zinc-doped calcium oxide nanospheroids, which facilitates the formation of the desired product . The reaction conditions include a temperature range of 90-140°C and a reaction time of 30 minutes to several hours, depending on the specific method used .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and efficient catalysts to ensure high yield and purity of the product. The reaction is optimized to minimize energy consumption and maximize the conversion rate of the starting materials .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Bis-(2-hydroxyethyl)-triacetonediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxides, amines, and substituted compounds. These products have diverse applications in different fields .
Wissenschaftliche Forschungsanwendungen
N,N-Bis-(2-hydroxyethyl)-triacetonediamine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical studies and as a buffer in biological experiments.
Industry: The compound is used in the production of surfactants, lubricants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N,N-Bis-(2-hydroxyethyl)-triacetonediamine involves its interaction with specific molecular targets and pathways. The hydroxyethyl groups facilitate the formation of hydrogen bonds with target molecules, enhancing the compound’s reactivity and specificity. The compound can also act as a chelating agent, binding to metal ions and influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Bis-(2-hydroxyethyl)ethylenediamine: Similar structure but different backbone, leading to different chemical properties.
N,N-Bis-(2-hydroxyethyl)taurine: Contains a sulfonic acid group, making it more soluble in water and useful in different applications.
N,N-Bis-(2-hydroxyethyl)oleamide: Contains an oleic acid moiety, making it more hydrophobic and suitable for use in non-aqueous systems.
Uniqueness
N,N-Bis-(2-hydroxyethyl)-triacetonediamine is unique due to its triacetonediamine backbone, which imparts specific chemical properties that are not found in other similar compounds. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective .
Eigenschaften
Molekularformel |
C13H28N2O2 |
|---|---|
Molekulargewicht |
244.37 g/mol |
IUPAC-Name |
2-[2-hydroxyethyl-(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethanol |
InChI |
InChI=1S/C13H28N2O2/c1-12(2)9-11(10-13(3,4)14-12)15(5-7-16)6-8-17/h11,14,16-17H,5-10H2,1-4H3 |
InChI-Schlüssel |
UUFAIPPYEQNTLS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CC(N1)(C)C)N(CCO)CCO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Chlorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13793330.png)
![3-Ethyl-2-[(3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-2,5,5-trimethyl-2-cyclohexen-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13793333.png)




![9h-[1,3]Dioxino[4,5-g]benzothiazol-2-amine(9ci)](/img/structure/B13793361.png)
![N-Cyclopentyl-2-[[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio]-1H-benzimidazole-1-acetamide](/img/structure/B13793362.png)






